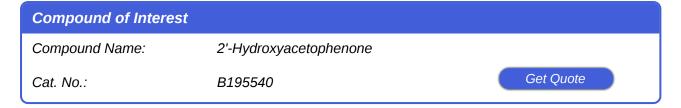


2'-Hydroxyacetophenone chemical structure and IUPAC name

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An In-depth Technical Guide to 2'-Hydroxyacetophenone

Chemical Identity and Structure

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is an aromatic organic compound. [1][2] It belongs to the class of alkyl-phenylketones, which are characterized by a ketone group substituted with one alkyl group and one phenyl group.[1][2][3] Structurally, it is an acetophenone molecule with a hydroxyl group positioned at the ortho position of the phenyl ring relative to the acetyl group.[3][4]

- IUPAC Name: 1-(2-hydroxyphenyl)ethanone[1][4][5]
- Synonyms: 2-Acetylphenol, o-hydroxyacetophenone, methyl 2-hydroxyphenyl ketone[1][4][5]
- CAS Number: 118-93-4[1][5]
- Chemical Formula: C₈H₈O₂[1][6]
- SMILES: CC(=0)C1=CC=CC=C10[1][4][5]

Chemical Structure:

(Note: This is a textual representation. A 2D chemical structure diagram would typically be used for precise visualization.)



Physicochemical Properties

2'-Hydroxyacetophenone is typically a clear yellow to brown liquid or a white to pale yellow crystalline solid at room temperature.[7][8] It possesses a sweet, heavy floral, and herbaceous odor.[1][3] The compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[4][7][8][9]

Property	Value	Reference(s)
Molecular Weight	136.15 g/mol	[4][5][6]
Melting Point	3 - 6 °C	[3][4][7]
Boiling Point	213 °C at 717 mmHg	[3][4][7]
Density	1.131 g/mL at 25 °C	[3][7]
Flash Point	>110 °C (>230 °F)	[7]
Vapor Pressure	~0.2 mmHg at 20 °C	[7]
logP	1.92 - 1.97	[4][7]
Refractive Index (n20/D)	1.558 - 1.560	[4][7]
рКа	10.06 at 25 °C	[7]

Experimental Protocols

2'-Hydroxyacetophenone is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and flavonoids.[7][9][10]

Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

A common method for synthesizing **2'-hydroxyacetophenone** is the Fries rearrangement of phenyl acetate. An improved method utilizes microwave radiation to enhance the reaction rate and yield.[11]

Materials:



- Phenyl acetate
- Aluminum chloride (AlCl₃)
- Ether
- Water
- Microwave synthesis/extraction instrument[11]

Procedure:

- Place a specific amount of aluminum chloride into a 250 mL flask.[11]
- Add 18 mL of phenyl acetate to the flask.[11]
- Position the flask in a microwave synthesis instrument and heat for a set duration at a specific power (e.g., 800 W for 7 minutes for an optimized yield of 43.2%).[11]
- After the reaction, allow the mixture to cool to room temperature. The product will be an orange, oily liquid.[11]
- To extract the product, add 15 mL of ether and 20 mL of water to the flask and perform the extraction twice.[11]
- Combine the upper liquid layers from the extractions for further purification.[11]

Synthesis of Flavonoids using 2'-Hydroxyacetophenone

2'-Hydroxyacetophenone serves as a key starting material in the synthesis of flavonoids. The initial step involves the benzoylation of **2'-hydroxyacetophenone**.[10]

Materials:

- 2'-Hydroxyacetophenone (1)
- Pyridine
- Benzoyl chloride



- 3% Hydrochloric acid (HCl)
- Crushed ice
- Ice-cold methanol
- Water
- Flask with a calcium chloride drying tube[10]

Procedure for Synthesis of 2-Benzoyloxyacetophenone (2):

- Dissolve 2.72 g (20.0 mmol) of 2'-hydroxyacetophenone in 5 mL of pyridine in a flask.[10]
- Add 4.22 g (30.0 mmol) of benzoyl chloride using a Pasteur pipette.[10]
- Fit the flask with a calcium chloride drying tube and swirl. The reaction is exothermic.[10]
- Allow the reaction to stand for 20 minutes, or until no more heat is evolved.[10]
- Pour the entire contents of the flask into a mixture of approximately 120 mL of 3% HCl and 40 g of crushed ice.[10]
- Once all the ice has melted, collect the precipitated solid product via vacuum filtration.[10]
- Wash the collected product with approximately 5 mL of ice-cold methanol and then with 5 mL of water.[10] The resulting compound, 2-Benzoyloxyacetophenone, is the intermediate for the subsequent Baker-Venkataraman rearrangement to form the target flavone.[10]

Biological Activity and Applications

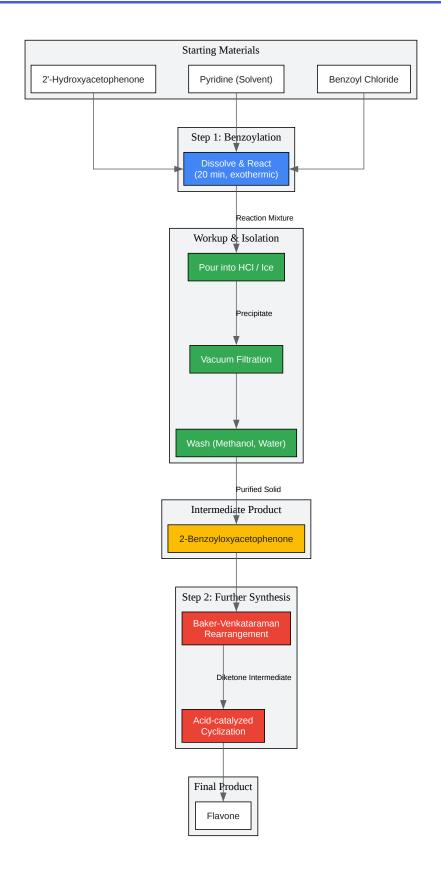
Hydroxyacetophenones exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[12][13] **2'-Hydroxyacetophenone** derivatives have shown potential as antibacterial and antifungal agents.[12] Furthermore, hydroxyacetophenone is used in cosmetics for its antioxidant and soothing capabilities, which are linked to its ability to inhibit the COX-2 enzyme involved in inflammatory responses.[13] It is also a key intermediate for synthesizing chalcones, which possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[14]



Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of a flavone, starting from **2'-hydroxyacetophenone**.





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Caption: Workflow for the synthesis of a flavone from **2'-hydroxyacetophenone**.



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